4-(Piperidin-3-yloxy)pyrimidine hydrochloride is classified as a pyrimidine derivative. It features a pyrimidine ring that is substituted with a piperidin-3-yloxy group. The compound is identified by the CAS number 1707602-56-9 and is recognized for its potential biological activities, including antimicrobial and anticancer properties .
The synthesis of 4-(Piperidin-3-yloxy)pyrimidine hydrochloride typically involves nucleophilic substitution reactions where a pyrimidine derivative reacts with a piperidine derivative. A common synthetic route includes:
The molecular structure of 4-(Piperidin-3-yloxy)pyrimidine hydrochloride consists of a pyrimidine ring with a piperidine moiety attached via an ether linkage.
4-(Piperidin-3-yloxy)pyrimidine hydrochloride can undergo various chemical transformations:
4-(Piperidin-3-yloxy)pyrimidine hydrochloride acts on various biochemical pathways, particularly those involving purine and pyrimidine biosynthesis.
The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion characteristics that are crucial for its therapeutic efficacy.
4-(Piperidin-3-yloxy)pyrimidine hydrochloride has been explored for various applications:
Recent studies have focused on the compound's inhibitory effects on inflammatory mediators and its role in drug development targeting specific diseases such as cancer and infections .
The structural hybridization of piperidine and pyrimidine rings represents a cornerstone of rational drug design, synergizing the favorable physicochemical properties of both pharmacophores. 4-(Piperidin-3-yloxy)pyrimidine hydrochloride exemplifies this strategy, where the pyrimidine nucleus serves as a hydrogen-bonding-capable aromatic platform, and the piperidine moiety provides three-dimensional structural diversity and basicity. This hybrid architecture enables precise targeting of diverse biological macromolecules, particularly protein kinases and G-protein-coupled receptors (GPCRs), through complementary electrostatic and hydrophobic interactions [4] [6]. The hydrochloride salt form enhances bioavailability—a critical consideration for translational drug development—by improving aqueous solubility and crystalline stability [1] [8]. The scaffold’s synthetic versatility allows extensive decoration at multiple positions: (1) C2/C6 of the pyrimidine ring, (2) N1 of piperidine, and (3) the carbon spacer between the heterocycles, enabling fine-tuning of target affinity and selectivity [2] [10].
Table 1: Key Molecular Features of 4-(Piperidin-3-yloxy)pyrimidine Hydrochloride
Feature | Description | Pharmacological Significance |
---|---|---|
Pyrimidine ring | Electron-deficient π-system | Forms H-bonds with kinase hinge regions |
Piperidine nitrogen | Basic center (pKa ~8-10) | Enhances membrane permeability; salt formation |
Ether linkage | Flexible oxygen spacer | Optimizes vector orientation for binding |
Hydrochloride salt | Ionic crystalline solid | Improves solubility and bioavailability |
CAS Registry Number | 1185316-04-4 [3] | Unique chemical identifier |
Piperidine-pyrimidine hybrids demonstrate exceptional versatility in addressing complex drug resistance mechanisms across therapeutic areas. In oncology, CHK1 inhibitors like (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile (designated compound (R)-17) exploit this scaffold to achieve sub-nanomolar potency (IC₅₀ = 0.4 nM) and >4,300-fold selectivity over CHK2. This molecule exhibited single-agent efficacy in hematologic malignancies by inducing replication catastrophe in p53-deficient cells, validated in Z-138 xenograft models [1]. Similarly, in non-small cell lung cancer (NSCLC), EGFR^(T790M/L858R) inhibitors incorporating 4-(piperidin-4-yloxy)pyrimidine derivatives overcome gefitinib resistance. Compound 9i from this class demonstrated nanomolar inhibition (IC₅₀ = 0.26 nM) against EGFR mutants while maintaining a conformational "U-shape" essential for ATP-binding pocket accommodation [2].
Beyond oncology, these hybrids target infectious diseases and CNS disorders:
Table 2: Therapeutic Applications of Piperidine-Pyrimidine Hybrids
Therapeutic Area | Compound Example | Biological Target | Potency | Source |
---|---|---|---|---|
Oncology (CHK1 inhibition) | (R)-17 | CHK1 kinase | IC₅₀ = 0.4 nM | [1] |
Oncology (EGFR inhibition) | 9i | EGFR^(T790M/L858R) | IC₅₀ = 0.26 nM | [2] |
Antiviral (HIV) | 13c2 | HIV-1 reverse transcriptase | EC₅₀ = 8.4 nM (mutant) | [9] |
CNS (H₃ receptor antagonism) | 5 | Histamine H₃ receptor | kᵢ = 4.49 nM | [10] |
Anti-infective (Tuberculosis) | 24 | InhA enzyme | MIC = 0.5 μg/mL | [6] |
The scaffold’s evolution reflects three key phases in medicinal chemistry:
Phase 1: Serendipitous Discovery (Pre-2010)Early piperidine-pyrimidine hybrids emerged from empirical screening. WZ4002 (a 2,4-diaminopyrimidine EGFR inhibitor) demonstrated the critical role of the piperidinyloxy linker in circumventing T790M resistance, though its 4-(3-aminophenoxy) moiety suffered from metabolic instability. This limitation prompted systematic exploration of saturated heterocyclic spacers [2] [6].
Phase 2: Rational Design (2010-2020)Structure-based drug design (SBDD) enabled precise optimization:
Phase 3: Complexity-Driven Innovation (2020-Present)Recent advances focus on stereochemical control and hybrid pharmacophores:
Table 3: Historical Milestones in Scaffold Development
Timeline | Innovation | Representative Compound | Impact |
---|---|---|---|
Pre-2010 | Phenoxy linker analogs | WZ4002 | Overcame T790M resistance but poor PK |
2014 | Piperazine/piperidine hybrid optimization | R547 | CDK inhibition with improved selectivity |
2017 | Tricyclic integration | Loratadine derivatives | Enhanced GPCR polypharmacology |
2019 | Stereoselective CHK1 inhibitors | (R)-17 | Single-agent efficacy in hematologic cancers |
2022 | Fused-ring conformational restriction | 9i (EGFR inhibitor) | Achieved picomolar mutant selectivity |
The hydrochloride salt form of 4-(piperidin-3-yloxy)pyrimidine derivatives addresses intrinsic pharmacokinetic limitations of free bases through three interconnected mechanisms:
Solubility EnhancementProtonation of the piperidine nitrogen (pKa typically 8.5-10.2) increases aqueous solubility by >50-fold compared to free bases. This is critical for oral absorption, as demonstrated by CHK1 inhibitor (R)-17 hydrochloride, which achieved 40.7% oral bioavailability in rat models—attributed to salt-induced dissolution rate improvement in gastrointestinal fluids [1]. Similarly, hydrochloride salts of 2,4-diaminopyrimidine EGFR inhibitors exhibited 3.6-fold higher Cₘₐₓ than free bases in pharmacokinetic studies [2] [8].
Solid-State StabilityCrystalline hydrochloride salts resist hydration and oxidation, extending shelf-life:
Crystallinity and ProcessabilityHydrochloride formation promotes uniform crystal habits essential for manufacturing:
Table 4: Impact of Hydrochloride Salt Formation on Key Properties
Property | Free Base | Hydrochloride Salt | Pharmacological Advantage |
---|---|---|---|
Aqueous solubility | Low (often <0.1 mg/mL) | High (typically >5 mg/mL) | Enhanced oral absorption |
Melting point | 80-120°C (amorphous forms) | 180-220°C (crystalline) | Improved thermal stability |
Oral bioavailability | Variable (5-20%) | Consistent (30-60%) | Predictable dosing |
Hygroscopicity | High (deliquescent) | Low (<0.5% moisture uptake) | Manufacturing stability |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7